![molecular formula C10H16F3NO5 B2411659 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid CAS No. 2551119-61-8](/img/structure/B2411659.png)
3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . TFA is also commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .Molecular Structure Analysis
The molecular structure of TFA is based on structures generated from information available in ECHA’s databases . The molecular formula of TFA is C2HF3O2 . The molecular formula of 3-Piperidin-4-yloxypropanoic acid is C8H15NO2 .Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .Physical And Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is soluble in water .Scientific Research Applications
Synthesis of Protected Piperidine Derivatives
Protected 2-substituted 4-oxo-piperidine derivatives are synthesized using a reaction involving trifluoroacetic acid. This synthesis is notable for producing compounds without racemization, essential in pharmaceutical and chemical research (Lau et al., 2002).
Development of Fibrates with Piperidine Moiety
New fibrates containing piperidine structures have been developed, showing significant efficacy in reducing triglycerides, cholesterol, and blood sugar in animal models (Komoto et al., 2000).
Catalysis in Piperidine Derivative Synthesis
Acidic ionic liquids, including trifluoroacetate, are used as catalysts in the efficient synthesis of functionalized piperidine derivatives (Shaterian & Azizi, 2013).
Applications in Cardiovascular Research
Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, synthesized using piperidine, have been investigated for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).
Role in Alkyne-Iminium Ion Cyclizations
Piperidine-based compounds are used in nucleophile-promoted alkyne-iminium ion cyclizations, highlighting their potential in organic synthesis (Arnold et al., 2003).
Antibacterial and Antifungal Applications
Several functionalized piperidine derivatives synthesized via one-pot reactions exhibited significant antibacterial activity, demonstrating potential in the development of new antimicrobial agents (Basyouni et al., 2015).
Fluorinated Piperidine Synthesis
3-alkoxy-4,4-difluoropiperidines are synthesized for applications in agrochemical and pharmaceutical chemistry, highlighting the versatility of piperidine derivatives in different industrial sectors (Surmont et al., 2009).
Synthesis of Spiro-fused Piperidines
Iron(III) trifluoroacetate is used for the synthesis of 3,5-dispirosubstituted piperidines, demonstrating their potential application in developing new chemical entities with antibacterial properties (Lohar et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.C2HF3O2/c10-8(11)3-6-12-7-1-4-9-5-2-7;3-2(4,5)1(6)7/h7,9H,1-6H2,(H,10,11);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWHTINCZXQHKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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